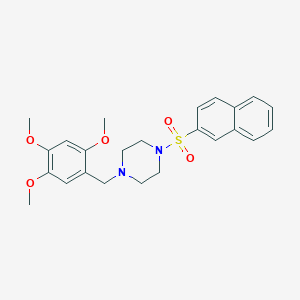
1-(Naphthalen-2-ylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Substitution Reactions: Introduction of the naphthylsulfonyl group and the trimethoxybenzyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch Processing: For small to medium-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield sulfides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 1-(2-NAPHTHYLSULFONYL)-4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINE typically involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signaling cascades or metabolic routes.
Comparison with Similar Compounds
Similar Compounds
1-(2-NAPHTHYLSULFONYL)-4-BENZYL-PIPERAZINE: Lacks the trimethoxy groups, potentially altering its reactivity and applications.
1-(2-NAPHTHYLSULFONYL)-4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINE: Similar structure but with different substitution patterns on the benzyl group.
Properties
Molecular Formula |
C24H28N2O5S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H28N2O5S/c1-29-22-16-24(31-3)23(30-2)15-20(22)17-25-10-12-26(13-11-25)32(27,28)21-9-8-18-6-4-5-7-19(18)14-21/h4-9,14-16H,10-13,17H2,1-3H3 |
InChI Key |
USLOFTCOFZTFGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14920987.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14920998.png)
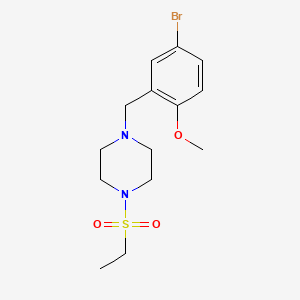
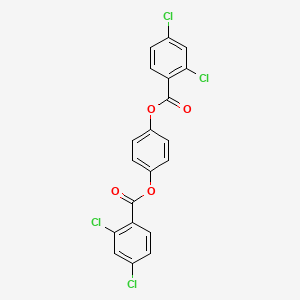
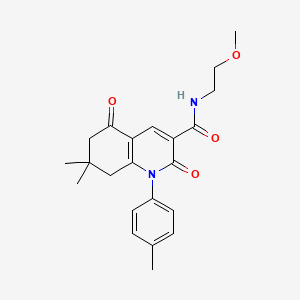
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B14921032.png)
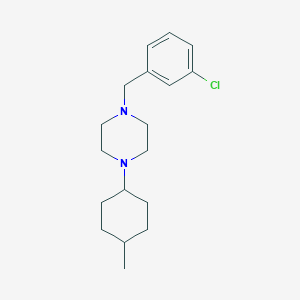
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B14921046.png)
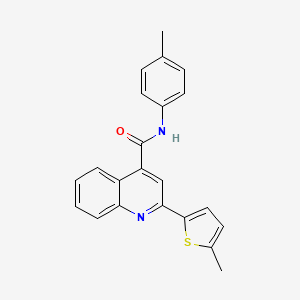
![N-(2-methoxyphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14921055.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921060.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921069.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
![4-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B14921078.png)
